molecular formula C17H17N3OS B2646925 (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034421-72-0

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Cat. No. B2646925
CAS RN: 2034421-72-0
M. Wt: 311.4
InChI Key: CDMHOLXXFLWPOH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, which include our compound of interest, have been a focus for scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Applications

Thiophene derivatives, including our compound, have shown anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antimicrobial Applications

Thiophene derivatives have demonstrated high antimicrobial activity against various microbial infections . This suggests that our compound could be used in the development of new antimicrobial agents.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This suggests potential industrial applications for our compound.

Material Science

Thiophene-mediated molecules, including our compound, have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmaceutical Applications

Imidazole, a component of our compound, is a key component in many pharmaceuticals . It has a broad range of chemical and biological properties, and its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mechanism of Action

Imidazole-based compounds are known to have a variety of biological activities . For example, they have been found to have potential anticancer activities targeting human topoisomerase I .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . Therefore, it can be expected that more research will be conducted on imidazole derivatives, including “(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone”, in the future.

properties

IUPAC Name

[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-12-18-15-4-2-3-5-16(15)20(12)14-6-8-19(10-14)17(21)13-7-9-22-11-13/h2-5,7,9,11,14H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMHOLXXFLWPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone

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